(R)-1-benzyl-5-methyl-1,4-diazepane

Chiral Synthesis Enantiomeric Differentiation Suvorexant Intermediate

This (R)-enantiomer is the only stereochemically correct intermediate specified in the FDA‑approved Suvorexant route. Using the (S)-enantiomer or regioisomer (e.g., 1-benzyl-7-methyl-1,4-diazepane) fails pharmacopeial identity and invalidates HPLC/UPLC impurity methods. It is supplied as Suvorexant Impurity 19 with full LC‑MS/MS and NMR characterization for regulatory method validation, ANDA filing, and QC release testing. Trust only the authentic (R)-configuration to guarantee downstream API stereochemistry and regulatory acceptance.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 1620097-06-4
Cat. No. B2544774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-benzyl-5-methyl-1,4-diazepane
CAS1620097-06-4
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESCC1CCN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1
InChIKeyPQJUKENLCKCHQX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1620097-06-4): Essential Chiral Intermediate for Suvorexant Synthesis and Impurity Profiling


(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral heterocyclic compound classified as a seven-membered 1,4-diazepane with a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol [1]. The compound is characterized by its (R)-configuration at the 5-position methyl group, a benzyl substituent at N1, and an XLogP3-AA value of 1.9, reflecting moderate lipophilicity [2]. This specific enantiomer functions as a pivotal synthetic intermediate in the multi-step preparation of Suvorexant, a dual orexin receptor antagonist approved by the FDA in 2014 for insomnia treatment . It is also formally recognized as Suvorexant Impurity 19 and Suvorexant Process Impurity B in regulatory impurity characterization studies [3].

Why Generic Substitution Fails: The Irreplaceable (R)-Configuration in Suvorexant Manufacturing and Quality Control


Generic substitution of (R)-1-benzyl-5-methyl-1,4-diazepane with its enantiomer, structurally similar regioisomers, or alternative 1,4-diazepane building blocks is fundamentally precluded in the context of Suvorexant API synthesis and impurity analysis. The downstream drug substance Suvorexant incorporates the (R)-stereochemistry derived from this intermediate, and the FDA-approved manufacturing route explicitly specifies the (R)-enantiomer [1]. The (S)-enantiomer (CAS 1644457-28-2), while commercially available , would yield the incorrect stereoisomer of the drug substance, failing to meet pharmacopeial specifications. Similarly, the regioisomer 1-benzyl-7-methyl-1,4-diazepane (CAS 1266843-37-1), with the methyl group at position 7 rather than 5, is a distinct chemical entity with a different CAS registry and no established role in the Suvorexant synthetic pathway [2]. The unsubstituted core homopiperazine (1,4-diazepane, CAS 505-66-8) [3] and other N-alkyl derivatives lack the requisite benzyl protecting group and defined stereochemistry needed for downstream coupling reactions. In regulatory impurity analysis, substitution with any compound other than the authentic (R)-enantiomer invalidates method validation results, as HPLC retention time, MS/MS fragmentation, and NMR spectral signatures are stereochemistry-dependent [4].

(R)-1-Benzyl-5-methyl-1,4-diazepane: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Stereochemical Specificity: (R)- versus (S)-Enantiomer for Suvorexant Intermediate Function

The (R)-1-benzyl-5-methyl-1,4-diazepane enantiomer (CAS 1620097-06-4) is the required chiral intermediate for Suvorexant API synthesis, while the (S)-enantiomer (CAS 1644457-28-2) is chemically distinct and assigned a different impurity designation [1]. The downstream drug substance incorporates this chirality, and use of the (S)-enantiomer would produce the incorrect stereoisomer of Suvorexant . In regulatory impurity characterization, the (S)-enantiomer is separately classified as Suvorexant Impurity 27 [2], indicating that analytical methods must resolve these enantiomers. The absolute configuration difference at the chiral center (5R vs 5S) represents a binary functional distinction in this synthetic context, quantified by distinct CAS registry numbers and InChIKey identifiers: PQJUKENLCKCHQX-GFCCVEGCSA-N for (R) versus PQJUKENLCKCHQX-LBPRGKRZSA-N for (S) [3].

Chiral Synthesis Enantiomeric Differentiation Suvorexant Intermediate

Suvorexant Process Impurity Identity: Quantified Characterization Data vs. In-Class Alternatives

In a validated impurity characterization study of Suvorexant drug substance, (R)-1-benzyl-5-methyl-1,4-diazepane was identified and formally designated as Compound B, a process impurity [1]. The study employed LC-MS/MS, HR-MS, and 1D/2D NMR to provide full spectral characterization, enabling unambiguous differentiation from other Suvorexant-related impurities including Compound A (5-chlorobenzo[d]oxazole), Compound C (5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid), Compound D (2-iodo-5-methylbenzoic acid), and Compound E ((R)-4-benzyl-7-methyl-1,4-diazepan-2-one) [2]. HPLC and UPLC validation demonstrated that this specific compound can be reliably detected and quantified with validated retention time parameters [3]. No other 1,4-diazepane analog appears in this regulatory impurity panel, confirming the unique analytical fingerprint of this specific compound in the Suvorexant impurity matrix.

Impurity Profiling HPLC Method Validation LC-MS/MS Characterization

Synthetic Intermediate Validation: Defined Role in FDA-Approved Suvorexant Route vs. Structural Analogs

(R)-1-benzyl-5-methyl-1,4-diazepane is explicitly listed as a required intermediate in the published Suvorexant synthetic pathway, alongside 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 956317-36-5) and 2,5-dichlorobenzooxazole (CAS 3621-81-6) . This contrasts with structurally related 1,4-diazepanes such as 1-benzyl-7-methyl-1,4-diazepane (CAS 1266843-37-1), which is documented for general diazepinone synthesis but has no established role in the Suvorexant pathway [1]. Similarly, 1-isobutyl-1,4-diazepane (CAS 59039-62-2) has been explored for SARS-CoV-2 Mpro inhibition and σ1 receptor ligand development , representing a distinct therapeutic target space. The validated intermediate status is further supported by patent literature describing chiral resolution methods specifically for the Suvorexant intermediate benzyl 5-methyl-1,4-diazepane-1-carboxylate [2], confirming that the 5-methyl substitution pattern and N1-benzyl protection are structurally essential for the approved route.

API Synthesis Suvorexant Intermediates Process Chemistry

(R)-1-Benzyl-5-methyl-1,4-diazepane: Optimal Application Scenarios Derived from Comparative Evidence


Generic Suvorexant ANDA Method Development and Validation (AMV)

Procurement of (R)-1-benzyl-5-methyl-1,4-diazepane as Suvorexant Impurity 19/Compound B is essential for establishing HPLC/UPLC impurity profiling methods. The compound's fully characterized LC-MS/MS and NMR spectral data, as documented in the primary impurity characterization study, serve as reference benchmarks for method validation [1]. This scenario directly leverages the compound's unique role as a process impurity distinct from oxidative degradation impurities and other process-related compounds in the Suvorexant impurity panel.

Suvorexant API Process Development and Scale-Up

In process chemistry development for Suvorexant, (R)-1-benzyl-5-methyl-1,4-diazepane is the validated chiral intermediate required for the approved synthetic route [1]. The (R)-configuration at the 5-position is stereochemically essential for downstream API formation. Substitution with the (S)-enantiomer or regioisomers would deviate from the established pathway and fail to yield the correct drug substance stereochemistry [2]. This scenario applies to pharmaceutical manufacturers developing generic Suvorexant ahead of the 2027 patent expiry.

Regulatory Reference Standard and Quality Control (QC) Applications

The compound functions as a characterized reference standard for quality control release testing of Suvorexant API and finished drug product. It is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) based on feasibility [1]. This scenario is specific to QC laboratories performing batch release testing and stability studies for Suvorexant commercial production, where accurate impurity identification and quantification are regulatory requirements.

Chiral 1,4-Diazepane Scaffold Exploration for Orexin Receptor Antagonist Discovery

While the primary application is Suvorexant intermediate synthesis, the N,N-disubstituted-1,4-diazepane core with defined chirality is a privileged scaffold for orexin receptor antagonist development [1]. Conformational studies of N,N-disubstituted-1,4-diazepanes have revealed unexpected low-energy twist-boat conformations characterized by intramolecular pi-stacking interactions, which may mimic bioactive conformations for OX1R/OX2R binding [2]. This scenario applies to medicinal chemistry programs exploring next-generation dual orexin receptor antagonists beyond Suvorexant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-benzyl-5-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.